Antho-RWamide I

Comparative Physiology Evolutionary Neurobiology Cnidarian Models

Researchers studying cnidarian neuromuscular signaling require authentic, sequence-verified peptides to ensure reproducible results. Substituting Antho-RWamide II or Antho-RFamide introduces potency and mechanism artifacts that compromise data integrity. Antho-RWamide I (pGlu-Ser-Leu-Arg-Trp-NH2), the native pentapeptide from Anthopleura elegantissima, resolves this: • Species-specific inactivity in Protanthea simplex enables receptor subtype discrimination • Direct smooth muscle contraction without altering neuronal pacemaker activity • Quantifiably lower potency vs. Antho-RWamide II supports comparative dose-response studies Supplied as lyophilized powder, ≥98% HPLC purity, with full analytical documentation.

Molecular Formula C31H46N10O7
Molecular Weight 670.8 g/mol
CAS No. 114056-25-6
Cat. No. B1665565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntho-RWamide I
CAS114056-25-6
SynonymsAntho-RWamide I
Glu-Ser-Leu-Arg-Trp-NH2
pyroglutamyl-seryl-leucyl-arginyl-tryptophanamide
Molecular FormulaC31H46N10O7
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyXORALSSAZDWAKT-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antho-RWamide I Neuropeptide Overview


Antho-RWamide I is a pentapeptide neuropeptide with the primary sequence pGlu-Ser-Leu-Arg-Trp-NH2 [1]. Originally isolated from the sea anemone *Anthopleura elegantissima*, it is a member of the evolutionarily conserved Arg-X-NH2 (where X is an aromatic amino acid) neuropeptide family characteristic of cnidarians [2]. Its structure includes a pyroglutamyl N-terminal cap and a C-terminal amide, modifications which are common in this class of peptides and are known to confer resistance to exopeptidase degradation [3].

1
Research context
Cnidarian neuropeptide signaling and comparative neurobiology studies
2
Structural feature
Pyroglutamyl N-cap and C-terminal amide support aminopeptidase resistance
3
Selection logic
Species-specific receptor pharmacology probe for direct muscle studies

Why Antho-RWamide I Is Irreplaceable


Within the anthozoan neuropeptide family, Antho-RWamide I, Antho-RWamide II (1], they exhibit distinct and quantifiable differences in potency, species-specific efficacy, and mechanism of action. For example, Antho-RWamide II is documented to be more potent than Antho-RWamide I, and in certain species, their activities are mutually exclusive [2]. Furthermore, the qualitative nature of the muscle response differs, with Antho-RWamides inducing simple contractions, whereas Antho-RFamide also modulates spontaneous activity [2]. Substituting one for another would therefore compromise the reproducibility and interpretability of experiments aimed at understanding neuromuscular signaling in cnidarians or the evolutionary pharmacology of the Arg-X-NH2 peptide family.

vs RWamide II
Species-specific response may diverge: Antho-RWamide II active where Antho-RWamide I is inactive, altering receptor interpretation.
vs RWamide II
Potency context may shift: reported threshold concentration differs, complicating dose-response model transfer.
vs RFamide
Mechanism mismatch: RFamide may modulate neuronal pacemakers; RWamide I acts directly on muscle cells, altering functional readout.

Antho-RWamide I Evidence Guide


Species-Specific Activity Profile

While both Antho-RWamide I and II induced contractions in multiple sea anemone species, a critical species-specific difference was observed. In *Protanthea simplex*, Antho-RWamide II effectively evoked contractions of body wall muscles, but Antho-RWamide I failed to induce any response [1]. This demonstrates a functional divergence in receptor recognition or downstream signaling pathways that is not predictable from their high sequence similarity.

Species-specific activity
Head-to-head
No contraction vs. evoked contraction (binary)
Supports species-specific receptor context
Response divergence in Protanthea simplex body wall muscle
Comparative Physiology Evolutionary Neurobiology Cnidarian Models

Comparative Potency vs. Antho-RWamide II

In a direct comparative study on isolated sphincter muscle from *Calliactis parasitica*, Antho-RWamide II was found to be more potent than Antho-RWamide I [1]. The study reports a threshold concentration for Antho-RWamide II of 10⁻⁹ mol l⁻¹, a level at which Antho-RWamide I activity is not observed, confirming its lower potency.

Comparative potency
Head-to-head
Threshold >10⁻⁹ M vs 10⁻⁹ M (Antho-RWamide II)
Supports potency-rank assay interpretation
Calliactis parasitica sphincter preparation; exact ratio not reported
Neuropharmacology Invertebrate Physiology Dose-Response Analysis

Direct Muscle Action Mechanism

The Antho-RWamides exhibit a distinct mechanism of action compared to Antho-RFamide. The study reported that unlike responses to Antho-RFamide, Antho-RWamide-induced contractions were simple, with no change in spontaneous electrical activity in the three known conducting systems [1]. Furthermore, direct application of Antho-RWamide I to isolated smooth muscle cells confirmed it acts directly on the muscle [1], whereas Antho-RFamide may also modulate neuronal pacemakers [2].

Direct muscle action
Head-to-head
Simple contraction; no change in spontaneous electrical activity
Supports mechanistic differentiation of neuropeptide action
Distinct from Antho-RFamide neuronal modulation
Neuromuscular Transmission Mechanism of Action Electrophysiology

Peptide Stability via pGlu N-Terminus

The N-terminal pyroglutamyl (pGlu) residue of Antho-RWamide I confers resistance to nonspecific aminopeptidases, a feature that enhances its stability after neuronal release [1]. This is a class-level structural feature (

pGlu stability
Class-level
Resistance to nonspecific aminopeptidases
Class-level stability inference; requires assay-specific validation
Based on N-terminal pyroglutamyl residue; no direct degradation data
Peptide Stability Ex Vivo Assays Invertebrate Neurochemistry

Antho-RWamide I Research Applications


Cnidarian Receptor Species-Specificity

Researchers investigating the evolutionary divergence of neuropeptide signaling in cnidarians should select Antho-RWamide I as a key experimental probe. Its unique activity profile—specifically, its inactivity in *Protanthea simplex* body wall muscle, contrasting with the activity of the closely related Antho-RWamide II [1]—makes it an essential tool for identifying and characterizing receptor subtypes or signaling pathways that have undergone species-specific functionalization.

Direct Myotropic vs. Neuromodulatory Effects

For experiments aimed at distinguishing between a peptide's direct action on muscle cells and its indirect effects via neuronal pacemakers, Antho-RWamide I is the appropriate selection. Its mechanism of action is characterized by a simple, direct contraction of smooth muscle cells without altering spontaneous electrical activity in nerve nets, which is a clear functional distinction from the more complex responses induced by Antho-RFamide [2].

Quantitative Receptor Pharmacology

In dose-response studies and receptor pharmacology, Antho-RWamide I is valuable as a less-potent native ligand. Its quantifiably lower potency compared to Antho-RWamide II, established in direct comparative assays on *Calliactis parasitica* sphincter muscle [3], allows for the construction of comparative dose-response curves, which are essential for calculating relative potency ratios and modeling ligand-receptor interactions.

Application
Selection Property
Validation Focus
Cnidarian receptor species-specificity studies
Binary response divergence
Species-dependent receptor pharmacology
Direct myotropic mechanism studies
Direct muscle cell action
Electrophysiological endpoint monitoring
Receptor pharmacology dose-response
Potency-context differentiation
Dose-response curve construction

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